1-pyridin-2-yltriazolo[4,5-c]pyridine
Description
Properties
Molecular Formula |
C10H7N5 |
|---|---|
Molecular Weight |
197.2g/mol |
IUPAC Name |
1-pyridin-2-yltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H7N5/c1-2-5-12-10(3-1)15-9-4-6-11-7-8(9)13-14-15/h1-7H |
InChI Key |
QPCYALMMYISOSP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C3=C(C=NC=C3)N=N2 |
Canonical SMILES |
C1=CC=NC(=C1)N2C3=C(C=NC=C3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-2-yltriazolo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate azide under thermal or microwave conditions. The reaction typically proceeds through a cycloaddition mechanism, forming the triazole ring fused to the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-pyridin-2-yltriazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction may produce partially or fully reduced derivatives .
Scientific Research Applications
1-pyridin-2-yltriazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-pyridin-2-yltriazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 1-pyridin-2-yltriazolo[4,5-c]pyridine can be contextualized by comparing it to structurally related compounds, primarily imidazo[4,5-c]pyridines, imidazo[4,5-b]pyridines, and other triazolo derivatives. Below is a detailed analysis:
Antiviral Activity
- Imidazo[4,5-c]pyridine Derivatives : Compounds like BPIP (5-[4-bromobenzyl]-2-phenyl-5H-imidazo[4,5-c]pyridine) exhibit potent activity against the bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV), with EC50 values as low as 30–40 nM and 0.004 µM, respectively . These molecules inhibit viral replication by targeting RNA-dependent RNA polymerase (RdRp) or viral entry mechanisms.
- Triazolo[4,5-c]pyridine Analogs : While antiviral data for this compound are unavailable, structurally related triazolo compounds (e.g., 3-(2-phenylethyl)triazolo[4,5-c]pyridine) are documented but lack explicit activity profiles . The triazole ring may enhance metabolic stability compared to imidazole-based analogs, though this requires validation.
Kinase Inhibition and Selectivity
- Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine : Scaffold-hopping studies reveal that 3H-imidazo[4,5-b]pyridines (e.g., compound 10 ) exhibit superior selectivity for tyrosine kinase 2 (TYK2) over JAK1 compared to imidazo[4,5-c]pyridine derivatives (e.g., compound 11 ). For instance, matched-pair comparisons show a 21-fold improvement in JAK1/TYK2 selectivity for the [4,5-b] scaffold . This highlights the critical role of ring substitution patterns in kinase selectivity.
- Triazolo[4,5-c]pyridine: The replacement of imidazole with triazole in the core structure could alter ATP-binding pocket interactions due to differences in hydrogen-bonding capacity and electron distribution. No direct kinase inhibition data are available for the target compound, but its pyridin-2-yl substituent may mimic the pharmacophores of kinase inhibitors like I-BET151, which utilize hydrophobic interactions with BRD4 .
Antimicrobial and Antitubercular Activity
- Imidazo[4,5-c]pyridines : Derivatives such as compounds 48a–c demonstrate 91–95% inhibition of Mycobacterium tuberculosis at 250 µg/mL, comparable to rifampicin . Substituents like chloromethyl or methyl groups at the 2-position enhance activity, as seen in 2-chloromethylimidazo[4,5-c]pyridine .
- However, the triazole ring’s stability under physiological conditions may improve bioavailability compared to imidazole-based compounds, which often suffer from rapid metabolism .
Key Data Tables
Table 1: Comparative Bioactivity of Selected Analogous Compounds
Table 2: Structural and Physicochemical Comparison
| Property | This compound | Imidazo[4,5-c]pyridine | Imidazo[4,5-b]pyridine |
|---|---|---|---|
| Core Ring System | Triazolo[4,5-c]pyridine | Imidazo[4,5-c]pyridine | Imidazo[4,5-b]pyridine |
| Key Substituents | Pyridin-2-yl at 1-position | Variable at 1-, 2-, 4- | Variable at 3-, 4-, 7- |
| Metabolic Stability | Likely high (triazole ring) | Moderate | Moderate to high |
| Selectivity Trends | Undetermined | Broad kinase activity | TYK2-selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
